2,2,7,7-tetramethyl-1,4-thiazepane
Description
Properties
CAS No. |
2731010-07-2 |
|---|---|
Molecular Formula |
C9H19NS |
Molecular Weight |
173.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
General Reaction Mechanism
The cyclization of amino-acetylenes represents a classical approach to synthesize 1,4-thiazepanes. This method involves the base-mediated intramolecular cyclization of 2-mercaptoethylamino-acetylenes, followed by hydrogenation to saturate the heterocyclic ring. The reaction proceeds via nucleophilic attack of the thiol group on the acetylene carbon, facilitated by a strong inorganic base such as potassium hydroxide.
For 2,2,7,7-tetramethyl-1,4-thiazepane, the precursor N-methyl-N-(2-mercaptoethyl)-4-amino-4-methyl-2-pentyne is cyclized in xylene at 130–150°C. The intermediate 2,3,4,5-tetrahydro-1,4-thiazepine is subsequently hydrogenated over palladium-on-carbon in ethanol under 40–50 psi H₂.
Synthetic Procedure and Optimization
Example 2 (Adapted from Patent US3391149A):
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Cyclization Step:
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A mixture of N-methyl-N-(2-mercaptoethyl)-4-amino-4-methyl-2-pentyne (12 g), xylene (200 mL), and powdered KOH (5 g) is refluxed for 8–12 hours.
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The inorganic base is removed by filtration, and the filtrate is distilled under reduced pressure to isolate 2,3,4,5-tetrahydro-2,2,7,7-tetramethyl-1,4-thiazepine (boiling range: 72–75°C at 0.04 mm Hg).
-
-
Hydrogenation Step:
Key Parameters:
-
Base Selection: KOH outperforms NaOH due to better solubility in xylene at reflux temperatures.
-
Hydrogenation Catalyst: Palladium-on-carbon ensures complete saturation without over-reduction.
One-Pot Conjugate Addition-Cyclization Strategy
Reaction Design and Substrate Scope
A modern approach employs α,β-unsaturated esters and 1,2-amino thiols in a tandem conjugate addition-cyclization sequence to form 1,4-thiazepanones, which are reduced to thiazepanes. This method is advantageous for introducing substituents at precise positions.
For the target compound, methyl 3-(2-methylpropanoyl)acrylate and 2-amino-2-methylpropane-1-thiol are reacted in acetonitrile with 1,8-diazabicycloundec-7-ene (DBU) and imidazole additives.
Optimized Protocol
Procedure (Adapted from PMC8324318):
-
Conjugate Addition:
-
Methyl 3-(2-methylpropanoyl)acrylate (10 mmol) and 2-amino-2-methylpropane-1-thiol (12 mmol) are stirred in acetonitrile (50 mL) at 25°C for 2 hours.
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DBU (1.2 equiv) and imidazole (0.2 equiv) are added to promote acylation.
-
-
Cyclization:
-
Reduction to Thiazepane:
Optimization Insights:
-
Additives: Imidazole enhances acylation efficiency by acting as an acyl transfer catalyst.
-
Solvent: Acetonitrile improves reaction homogeneity compared to THF.
Comparative Analysis of Methods
Challenges in Methyl Group Installation
Installing four methyl groups at the 2, 2, 7, and 7 positions requires precise steric control:
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Steric Hindrance: Bulky methyl groups slow cyclization kinetics, necessitating prolonged reaction times.
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Byproduct Formation: Competing pathways, such as dimerization of amino thiols, are mitigated by using excess α,β-unsaturated esters.
Scalability and Industrial Feasibility
The cyclization-hydrogenation method is preferred for large-scale synthesis due to:
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Cost-Effectiveness: Palladium catalysts are recyclable.
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Solvent Recovery: Xylene and ethanol can be distilled and reused.
In contrast, the conjugate addition route offers faster cycle times but requires expensive DBU and LiAlH₄ .
Chemical Reactions Analysis
Types of Reactions
2,2,7,7-tetramethyl-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 2,2,7,7-tetramethyl-1,4-thiazepane can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
2,2,7,7-tetramethyl-1,4-thiazepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,7,7-tetramethyl-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,4-Thiazepane and Diazepane Derivatives
Key Observations :
- Steric Effects : The tetramethyl groups in 2,2,7,7-tetramethyl-1,4-thiazepane likely reduce ring puckering and enhance stability compared to unsubstituted thiazepanes or diazepanes. This contrasts with 1,4-diazepane derivatives, which often undergo ring-opening reactions under acidic conditions .
- Reactivity: Sulfur in the 1,4-thiazepane core (vs. For example, sulfonyl-substituted thiazepanes like (E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane exhibit enhanced electrophilic character .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
